(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family, characterized by its complex structure featuring a quinoline core. This core consists of a bicyclic structure formed by a benzene ring fused to a pyridine ring. The compound incorporates a benzyloxy group and a bromo-hydroxyethyl substituent, which may influence its chemical reactivity and biological properties. The (S)- designation indicates the presence of chirality, suggesting that this compound can exhibit different biological activities compared to its enantiomer .
This compound is classified under several categories, including aromatics, chiral reagents, heterocycles, and fine chemicals. Its systematic name is (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, with the CAS registry number 530084-79-8. The molecular formula is , and it has a molecular weight of approximately 374.23 g/mol .
The synthesis of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one typically involves multi-step synthetic strategies. One common method includes:
For example, one specific synthesis involved the addition of 2,6-lutidine to a solution of the precursor compound in dichloromethane at low temperatures, followed by the gradual addition of tert-butyldimethylsilyl trifluoromethanesulfonate .
The molecular structure of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one can be represented using various structural notations:
BrC[C@H](O)c3ccc(OCc1ccccc1)c2c3\C=C/C(=O)N2InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m0/s1The structure features:
The reactivity profile of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one includes various types of reactions:
These reactions are essential for understanding the compound's behavior in synthetic pathways and potential biological interactions .
The physical and chemical properties of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one include:
| Property | Value |
|---|---|
| Molecular Weight | 374.23 g/mol |
| Density | 1.491 g/cm³ |
| Boiling Point | 595.764 °C |
| Flash Point | 314.107 °C |
| Solubility | Methanol |
| Polar Surface Area | 58.56 Ų |
| Number of Rotatable Bonds | 6 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 2 |
These properties indicate good solubility in organic solvents and suggest potential bioavailability in pharmacological applications .
(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one has several potential scientific applications:
Research into its interactions with biological systems will be crucial for identifying specific therapeutic applications .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4